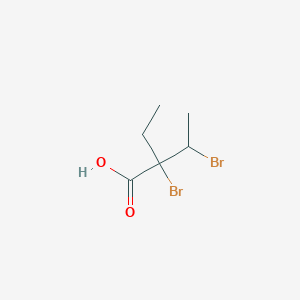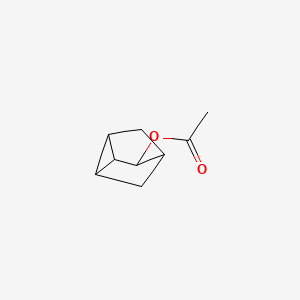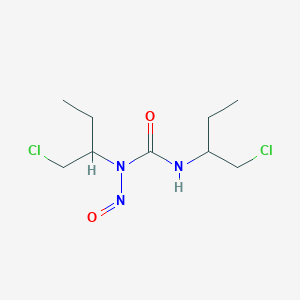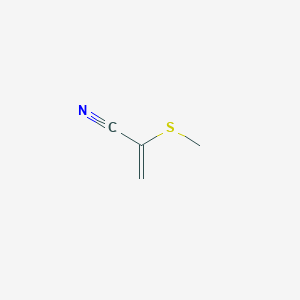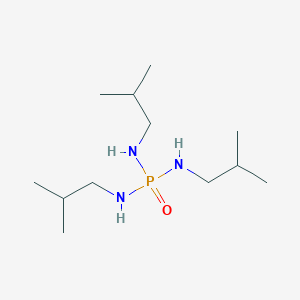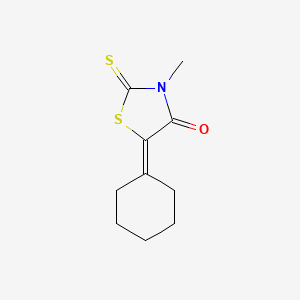
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring imparts unique chemical properties to these compounds, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired thiazolidinone derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including the use of recyclable catalysts and environmentally benign solvents, are employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazolidinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Various substituted thiazolidinone derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the thiazolidinone ring is crucial for its biological activity, as it facilitates the interaction with target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one
- 5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 5-(3-Cyclohexen-1-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of a cyclohexylidene group at the 5-position and a methyl group at the 3-position of the thiazolidinone ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, differentiating it from other thiazolidinone derivatives. The cyclohexylidene group enhances its lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability .
Propriétés
Numéro CAS |
6322-58-3 |
|---|---|
Formule moléculaire |
C10H13NOS2 |
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
5-cyclohexylidene-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H13NOS2/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6H2,1H3 |
Clé InChI |
FFUCBIYMNUCRTE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C2CCCCC2)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


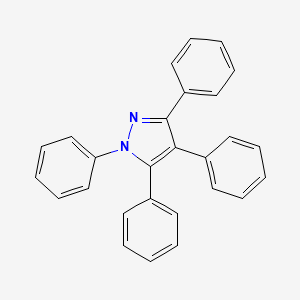
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)
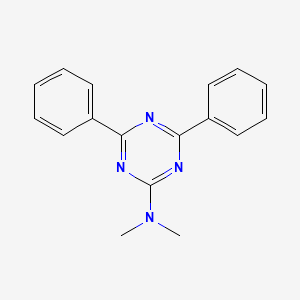
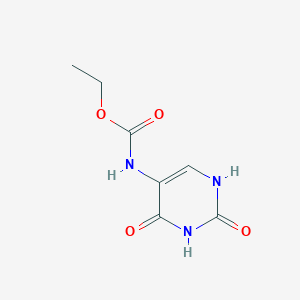
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
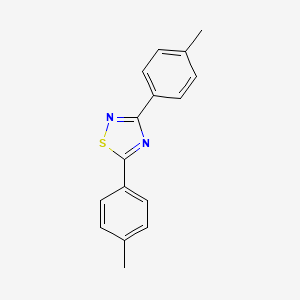
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
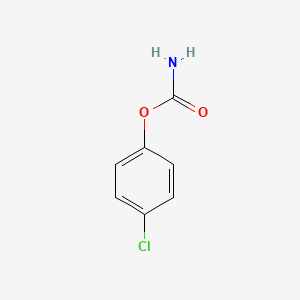
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
